2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Overview
Description
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine is an organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, attached to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or β-keto esters.
Introduction of substituents: The bromine, methyl, and trifluoromethyl groups are introduced via halogenation, alkylation, and trifluoromethylation reactions, respectively.
Coupling with chloropyridine: The final step involves coupling the substituted pyrazole with 6-chloropyridine using a suitable coupling agent such as a palladium catalyst under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The pyrazole and pyridine rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling reactions: Palladium catalysts and ligands such as XPhos are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Agrochemicals: The compound can be used as a building block for the synthesis of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole: This compound shares the pyrazole core with similar substituents but lacks the chloropyridine ring.
6-Chloropyridine derivatives: Compounds with a chloropyridine ring but different substituents on the pyrazole ring.
Uniqueness
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine is unique due to the combination of its substituents and the presence of both pyrazole and pyridine rings. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-bromo-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-6-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF3N3/c1-5-8(11)9(10(13,14)15)18(17-5)7-4-2-3-6(12)16-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZAPWLLSCNBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)(F)F)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674960 | |
Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-13-5 | |
Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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